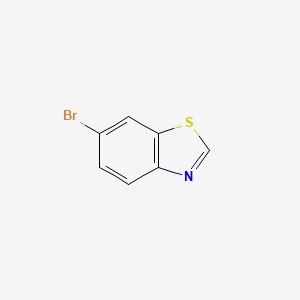

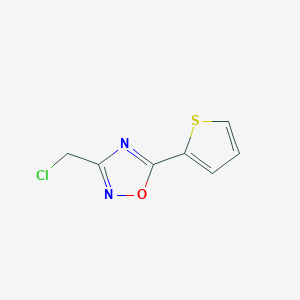

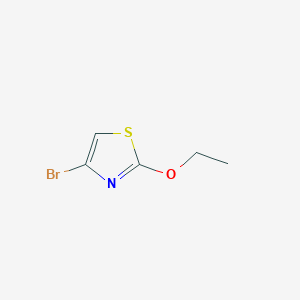

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Vue d'ensemble

Description

The compound 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a derivative of 1,3,4-oxadiazole, which is known for its wide range of biological and pharmacological activities. These activities make 1,3,4-oxadiazoles a privileged structure in drug chemistry. The presence of a reactive chloromethyl group in such compounds allows for further chemical modification, enhancing their utility in the synthesis of biologically active derivatives that could be used as drugs or insecticides .

Synthesis Analysis

The synthesis of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives can be achieved through a convenient method that starts with commercially available aromatic and heterocyclic carboxylic acids. The process involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization with phosphorus trichloroxide (V). This method offers high yields of the targeted oxadiazoles without the need for purifying intermediate compounds, which simplifies the procedure and saves time and reagents. The method is versatile, allowing for the preparation of a wide range of derivatives, including those with heterocyclic substituents like thiophenyl or furyl groups .

Molecular Structure Analysis

The molecular structure of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole and its derivatives has been confirmed through 1H NMR spectroscopy and elemental analysis. These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for their potential application in synthetic practice and the development of new drugs .

Chemical Reactions Analysis

The chloromethyl group in 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole serves as a reactive site for further chemical transformations. For instance, chloromethyl heterocycles can react with salts of thio- and dithiophosphoric acids to form corresponding O,O-dialkyl-S-[(2-alkoxy- and 2-alkylthio-1,3,4-thiadiazol-5-yl)-methyl]- and -S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates . Additionally, a novel condensing agent, 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been synthesized and found to be useful for the preparation of various compounds such as amides, esters, and polyureas under mild conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole are not detailed in the provided papers, the general properties of 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically characterized by their stability and reactivity due to the oxadiazole ring. The presence of the chloromethyl group is likely to influence the compound's boiling point, solubility, and reactivity, making it a versatile intermediate for further chemical synthesis. The high yields and purity of the synthesized compounds suggest that they have consistent and predictable properties that are conducive to their use in further chemical reactions .

Applications De Recherche Scientifique

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application : The process is paired with a Matteson–CH 2 –homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : This protocol enables a valuable but previously unknown transformation .

-

Dithieno [3,2-b:2′,3′-d]thiophene (DTT) in Organic Electronics

- Application Summary : Thiophene has emerged as a remarkable entity in organic electronics due to its high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital .

- Methods of Application : DTT-based architectures are used in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

- Results or Outcomes : DTT-based architectures have shown higher charge mobility, extended π-conjugation, and better tuning of band gaps .

-

Thieno[3,2-b]thiophene Fused BODIPYs

- Application Summary : This research involves the fusion of π-sufficient heteroaryl moieties, which has proven to be an effective strategy for achieving the red shift of the main spectral bands of BODIPY .

- Methods of Application : Thieno[3,2-b]thiophene-fused BODIPY derivatives have been designed and characterized by various spectroscopic methods .

- Results or Outcomes : Both dyes absorb in the near-infrared region with extremely high molar extinction coefficients, due to the extension of π-conjugation by fusion of the thieno[3,2-b]thiophene moiety . Their fluorescence quantum yields and singlet oxygen generation properties are significantly affected by iodine substitutions .

-

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) in Organic Electronics

- Application Summary : DTT has emerged as a remarkable entity in organic electronics .

- Methods of Application : DTT-based architectures are used in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

- Results or Outcomes : DTT-based architectures have shown higher charge mobility, extended π-conjugation, and better tuning of band gaps .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application : The process is paired with a Matteson–CH 2 –homologation, which allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : This protocol enables a valuable but previously unknown transformation .

-

Dithieno[3,2-b:2′,3′-d]thiophene (DTT) in Organic Electronics

- Application Summary : DTT has emerged as a remarkable entity in organic electronics .

- Methods of Application : DTT-based architectures are used in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

- Results or Outcomes : DTT-based architectures have shown higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Safety And Hazards

Orientations Futures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYZVJRSESVBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383994 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

CAS RN |

306936-06-1 | |

| Record name | 3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid](/img/structure/B1273707.png)

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)